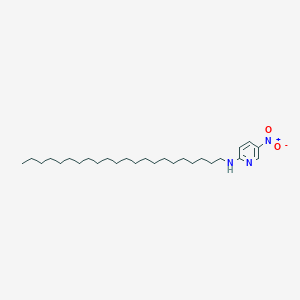
N-Docosyl-5-nitropyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Docosyl-5-nitropyridin-2-amine (DNPA) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DNPA is a long-chain amino compound that contains a nitro group and a pyridine ring.
Mécanisme D'action
The mechanism of action of N-Docosyl-5-nitropyridin-2-amine as a fluorescent probe for NO involves the reaction of the nitro group on N-Docosyl-5-nitropyridin-2-amine with NO to form a nitrosamine product. This reaction results in the release of a fluorescent group, which can be detected using fluorescence spectroscopy. The reaction is specific to NO and does not react with other reactive oxygen species or nitrogen species.
Effets Biochimiques Et Physiologiques
N-Docosyl-5-nitropyridin-2-amine has been shown to have minimal toxicity in vitro and in vivo, making it a useful tool for studying NO in biological systems. The use of N-Docosyl-5-nitropyridin-2-amine as a fluorescent probe for NO has been demonstrated in various cell types, including neurons, endothelial cells, and immune cells. N-Docosyl-5-nitropyridin-2-amine has also been used to study the role of NO in various physiological processes, including blood pressure regulation, neurotransmission, and immune response.
Avantages Et Limitations Des Expériences En Laboratoire
The use of N-Docosyl-5-nitropyridin-2-amine as a fluorescent probe for NO has several advantages over other methods, including its high sensitivity and specificity for NO. N-Docosyl-5-nitropyridin-2-amine is also relatively easy to synthesize and has minimal toxicity, making it a useful tool for studying NO in biological systems. However, N-Docosyl-5-nitropyridin-2-amine has some limitations, including its relatively low solubility in aqueous solutions and its susceptibility to photobleaching.
Orientations Futures
There are several future directions for the use of N-Docosyl-5-nitropyridin-2-amine in scientific research. One potential application is the use of N-Docosyl-5-nitropyridin-2-amine as a tool for studying the role of NO in various diseases, including cardiovascular disease, neurodegenerative diseases, and cancer. Another potential application is the development of new fluorescent probes based on the structure of N-Docosyl-5-nitropyridin-2-amine for the detection of other reactive oxygen and nitrogen species. Additionally, further research is needed to optimize the synthesis and properties of N-Docosyl-5-nitropyridin-2-amine for use in biological systems.
Méthodes De Synthèse
N-Docosyl-5-nitropyridin-2-amine can be synthesized using a variety of methods, including the reaction of 5-nitropyridine-2-amine with n-docosyl chloride in the presence of a base such as triethylamine. The reaction can be carried out in a solvent such as dichloromethane or chloroform.
Applications De Recherche Scientifique
N-Docosyl-5-nitropyridin-2-amine has been used in various scientific research applications, including as a fluorescent probe for the detection of nitric oxide (NO) in biological systems. NO is an important signaling molecule that plays a role in various physiological processes, including vasodilation, neurotransmission, and immune response. N-Docosyl-5-nitropyridin-2-amine can be used to detect NO in cells and tissues by reacting with it to form a fluorescent product.
Propriétés
Numéro CAS |
117088-74-1 |
|---|---|
Nom du produit |
N-Docosyl-5-nitropyridin-2-amine |
Formule moléculaire |
C27H49N3O2 |
Poids moléculaire |
447.7 g/mol |
Nom IUPAC |
N-docosyl-5-nitropyridin-2-amine |
InChI |
InChI=1S/C27H49N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-28-27-23-22-26(25-29-27)30(31)32/h22-23,25H,2-21,24H2,1H3,(H,28,29) |
Clé InChI |
BAHKMVDPGSUEIC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCNC1=NC=C(C=C1)[N+](=O)[O-] |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCNC1=NC=C(C=C1)[N+](=O)[O-] |
Synonymes |
2-docosylamino-5-nitropyridine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



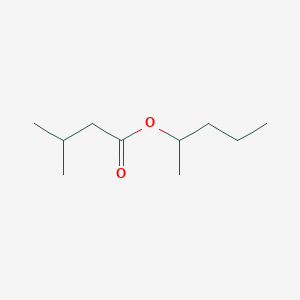
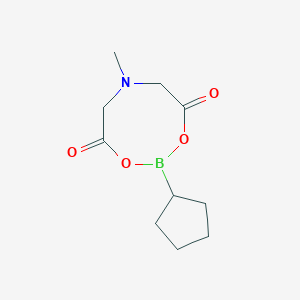
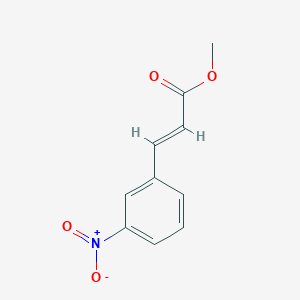
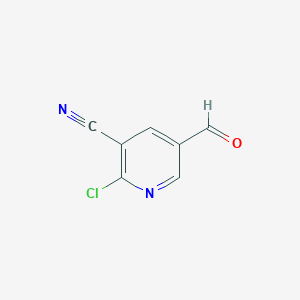
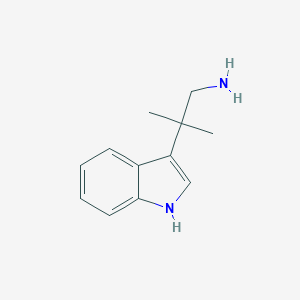
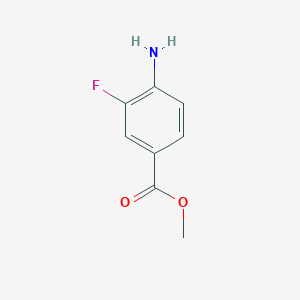
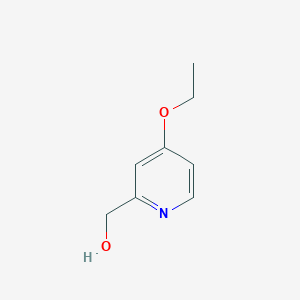
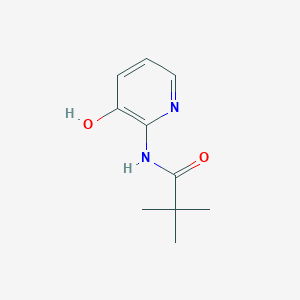
![7-Oxa-1-thia-4-azaspiro[4.4]nonane, 6-methyl-](/img/structure/B168595.png)
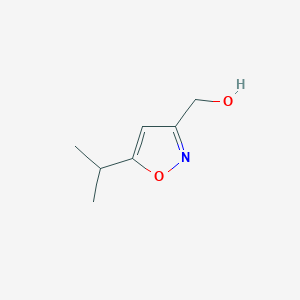
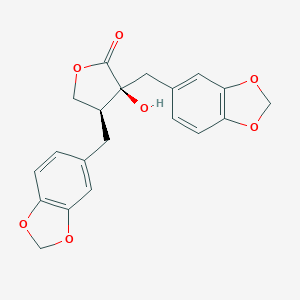
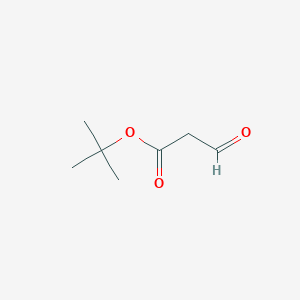
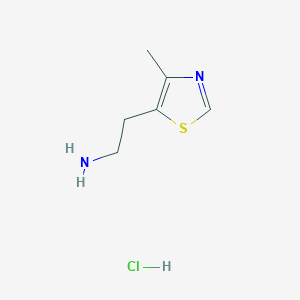
![Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester](/img/structure/B168609.png)